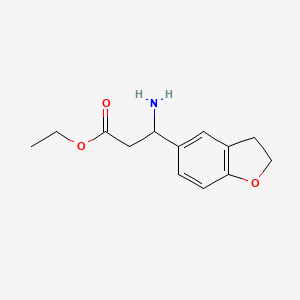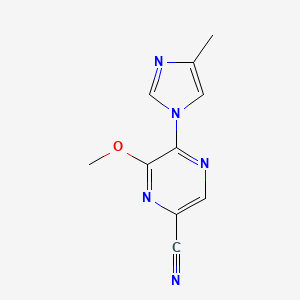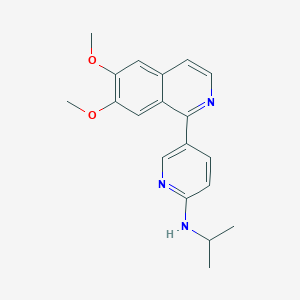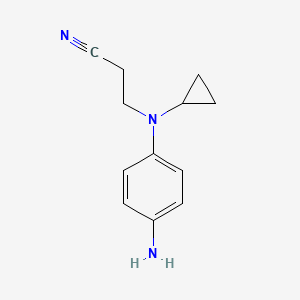
3-(4-amino-N-cyclopropylanilino)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-amino-N-cyclopropylanilino)propanenitrile is an organic compound that features a nitrile group attached to a propanenitrile backbone, with an amino group and a cyclopropyl-substituted aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-N-cyclopropylanilino)propanenitrile typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-nitroaniline, is reduced to 4-aminoaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclopropylation: The 4-aminoaniline is then reacted with cyclopropyl bromide in the presence of a base like potassium carbonate to introduce the cyclopropyl group.
Nitrile Introduction: The final step involves the reaction of the cyclopropyl-substituted aniline with acrylonitrile under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-amino-N-cyclopropylanilino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
3-(4-amino-N-cyclopropylanilino)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-amino-N-cyclopropylanilino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its biological effects.
相似化合物的比较
Similar Compounds
3-[(4-Aminobutyl)amino]propanenitrile: Similar structure but with a butyl group instead of a cyclopropyl group.
3-Amino-3-(4-chlorophenyl)propanenitrile: Contains a chlorophenyl group instead of a cyclopropyl group.
Uniqueness
3-(4-amino-N-cyclopropylanilino)propanenitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
3-(4-amino-N-cyclopropylanilino)propanenitrile |
InChI |
InChI=1S/C12H15N3/c13-8-1-9-15(12-6-7-12)11-4-2-10(14)3-5-11/h2-5,12H,1,6-7,9,14H2 |
InChI 键 |
QQWMTPGTMQDPSC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N(CCC#N)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


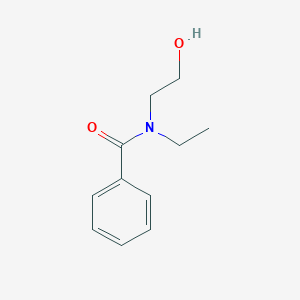
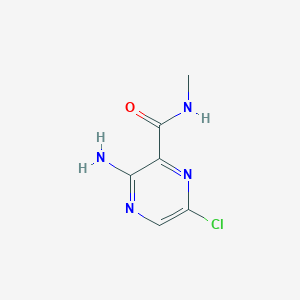

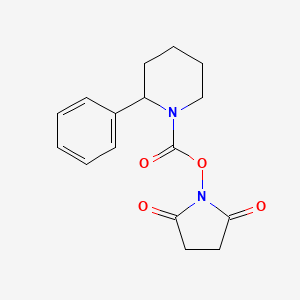

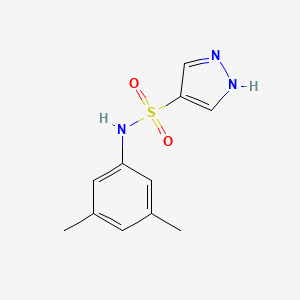

![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
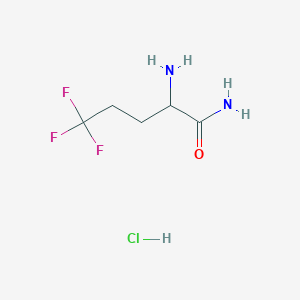
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)

